ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 144403-08-7
VCID: VC0057980
InChI:
SMILES:
Molecular Formula: C₁₅H₂₅NO₅
Molecular Weight: 299.36

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate

CAS No.: 144403-08-7

Cat. No.: VC0057980

Molecular Formula: C₁₅H₂₅NO₅

Molecular Weight: 299.36

* For research use only. Not for human or veterinary use.

ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate - 144403-08-7

Specification

CAS No. 144403-08-7
Molecular Formula C₁₅H₂₅NO₅
Molecular Weight 299.36

Introduction

Chemical Identity

Chemical Name: Ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
CAS Number: Not explicitly listed in the provided data.

Structural Characteristics

The compound features a piperidine ring (a six-membered nitrogen-containing heterocycle) substituted at the 1 and 2 positions with tert-butoxycarbonyl groups and at the 6th position with a ketone group. The stereochemistry at the second carbon is defined as S (specific chirality).

Key Functional Groups

  • Ketone (-C=O): Contributes to its reactivity and potential biological activity.

  • Tert-butoxycarbonyl groups (-COOtBu): Provide steric hindrance, enhancing stability and reducing reactivity under standard conditions.

Synthesis

While specific synthesis routes for ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate are not detailed in the provided sources, general methods for synthesizing similar compounds involve:

  • Piperidine Derivative Preparation:

    • Starting from commercially available piperidines or through cyclization reactions involving amines and diesters.

  • Selective Functionalization:

    • Introduction of tert-butoxycarbonyl groups via reaction with di-tert-butyl dicarbonate (Boc anhydride).

    • Oxidation at the 6th position to introduce the ketone group using oxidizing agents such as PCC (pyridinium chlorochromate) or similar reagents.

  • Purification:

    • Techniques like recrystallization or chromatography are employed to isolate the compound in high purity.

Pharmaceutical Intermediates

Piperidine derivatives are widely used in drug discovery due to their biological activity. The presence of functional groups like ketones and esters makes this compound a valuable intermediate for synthesizing:

  • Enzyme inhibitors.

  • Neuroactive drugs targeting monoamine transporters.

Material Science

The steric bulk of tert-butyl groups may render this compound useful in designing stable polymers or materials with specific physical properties.

Research Insights

Although no direct studies on ditert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate were identified, related piperidine derivatives exhibit:

  • Biological Activity: Piperidine-based compounds often show affinity for neurotransmitter transporters like dopamine and norepinephrine transporters .

  • Antimicrobial Potential: Similar heterocyclic compounds have demonstrated antibacterial and antioxidant properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator